2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Description
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Properties
IUPAC Name |
2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S2/c1-2-26-18-9-5-6-10-19(18)31(28,29)23-21(26)30-15-20(27)25-13-11-24(12-14-25)17-8-4-3-7-16(17)22/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVVOBDTSWRZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a novel chemical entity with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in the modulation of various enzymatic pathways. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound features a benzothiadiazin core linked to a piperazine moiety, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group may enhance lipophilicity and bioavailability.
Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes involved in metabolic pathways. The benzothiadiazin moiety has been associated with the inhibition of sodium-dependent bile acid transporters (IBAT), which can play a role in lipid metabolism and absorption .
Inhibition Studies
Several studies have focused on the inhibitory effects of benzothiadiazine derivatives on various enzymes:
- IBAT Inhibition : The compound is hypothesized to inhibit IBAT, potentially leading to reduced cholesterol absorption and beneficial effects in hyperlipidemic conditions .
Pharmacological Effects
The biological activity can be categorized into several key areas:
- Antihyperlipidemic Activity : The compound's ability to inhibit bile acid reabsorption could make it useful in treating conditions like hyperlipidemia.
- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exhibit selective cytotoxicity against certain cancer cell lines, although specific data on this compound is limited.
- Neuropharmacological Effects : Given its piperazine component, there may be implications for neuropharmacological activity; however, detailed studies are required to confirm such effects.
Case Studies
Although specific case studies on this exact compound are scarce, related compounds have shown promise in clinical settings:
- Clinical Trials : Related benzothiadiazine derivatives have been evaluated in clinical trials for their efficacy in managing cholesterol levels. These trials often report a significant reduction in LDL cholesterol levels and improved lipid profiles .
In Vitro Studies
In vitro assays have demonstrated that similar compounds exhibit selective inhibition of carbonic anhydrase II (hCA II), which is crucial for various physiological processes including respiration and acid-base balance. The inhibition constants for these compounds ranged from 57.7 to 98.2 µM, indicating moderate potency .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been explored extensively. Modifications to the piperazine and benzothiadiazine rings have been shown to affect potency and selectivity towards different biological targets.
| Compound | Target | Inhibition Constant (Ki) |
|---|---|---|
| 9ae | hCA II | 57.7 µM |
| 9bb | hCA II | 76.4 µM |
| 9ca | hCA II | 79.9 µM |
| 9cc | hCA II | 57.8 µM |
| 9cd | hCA II | 71.2 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
